N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide
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Overview
Description
N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a chemical compound with a complex structure that includes a chlorophenyl group and a diethylaminoethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 3-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(diethylamino)ethylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing groups, while reduction may yield simpler amine derivatives.
Scientific Research Applications
N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.
N-(3-chlorophenyl)carbamate: Similar structure but with a carbamate group instead of an oxalamide group.
Uniqueness
N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can make it valuable for specific applications where other compounds may not be as effective.
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C14H20ClN3O2
- Molecular Weight : 283.78 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group and a diethylamino group attached to an oxalamide backbone, which influences its chemical reactivity and biological activity.
This compound primarily acts as a neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes, including pain perception, anxiety, and nausea. By inhibiting this receptor, the compound may alleviate symptoms associated with these conditions.
Interaction with Biological Targets
The interaction of this compound with the NK1 receptor has been studied using various methodologies:
- Radiolabeled Ligand Binding Assays : These assays measure the binding affinity of the compound to the NK1 receptor.
- In Vitro Receptor Activation Assays : These assays assess how effectively the compound competes with natural ligands for receptor binding.
Antidepressant Effects
Research indicates that this compound may exhibit antidepressant properties. By blocking NK1 receptors, it can potentially reduce depressive symptoms associated with stress and anxiety disorders. Preclinical studies have shown promising results in animal models of depression.
Antiemetic Properties
The compound's ability to inhibit NK1 receptors also suggests potential use in treating chemotherapy-induced nausea and vomiting (CINV). Studies have demonstrated its effectiveness in reducing emesis in preclinical models, making it a candidate for further clinical investigation.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of this compound against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Neurokinin-1 Receptor Antagonism | Demonstrated significant inhibition of NK1 receptor activity in vitro, correlating with reduced anxiety-like behavior in animal models. |
Study 2 : Antiemetic Efficacy | Showed a marked reduction in vomiting episodes in rodent models subjected to chemotherapy agents when treated with the compound. |
Study 3 : Antimicrobial Testing | Exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli in laboratory settings, suggesting potential for development as an antibacterial agent. |
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(diethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-3-18(4-2)9-8-16-13(19)14(20)17-12-7-5-6-11(15)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDPOCHVIIZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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